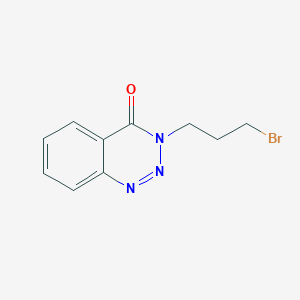

3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one

Description

3-(3-Bromopropyl)-1,2,3-benzotriazin-4(3H)-one is a substituted derivative of the parent heterocyclic compound 1,2,3-benzotriazin-4(3H)-one (CAS: 90-16-4), which consists of a fused benzene and triazinone ring system . The bromopropyl side chain at the N-3 position introduces a reactive alkyl halide group, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. This structural modification enhances its utility in pharmaceutical and materials chemistry, where the bromine atom can act as a leaving group in cross-coupling or alkylation reactions .

Properties

IUPAC Name |

3-(3-bromopropyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYPMITAXMAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the benzotriazinone ring.

Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the benzotriazinone.

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products include amine derivatives of the benzotriazinone.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions allows it to be modified into various derivatives that are useful in further chemical reactions.

- Reagent in Organic Transformations : It is utilized as a reagent in diverse organic transformations due to its reactivity profile, particularly in nucleophilic substitution and oxidation-reduction reactions.

Biology

-

Antimicrobial Activity : Studies have shown that 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one exhibits significant antimicrobial properties against various bacterial strains. For instance:

- E. coli : Inhibitory zones of approximately 1.0 cm were observed.

- Staphylococcus aureus : Limited activity was noted.

- Salmonella spp. : No significant inhibition was recorded.

- Potential Anticancer Properties : Research indicates that this compound may induce apoptosis in certain cancer cell lines through modulation of signaling pathways related to cell survival .

Medicine

- Therapeutic Agent Exploration : Ongoing research aims to explore the compound's potential as a therapeutic agent due to its interactions with biological macromolecules. Its ability to form covalent bonds with nucleophilic sites may alter protein functions and impact various molecular pathways.

Material Development

- Polymers and Coatings : The unique chemical properties of this compound make it suitable for developing new materials, including polymers and coatings that require specific chemical functionalities.

Antimicrobial Efficacy

A study focusing on the antimicrobial activity of benzotriazinone derivatives highlighted that compounds similar to this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. This underscores its potential utility in pharmaceutical applications aimed at combating bacterial infections .

Anticancer Research

Another investigation examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis through specific signaling pathway modulation, suggesting avenues for further research into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzotriazinone Derivatives

Research Findings and Trends

- Synthetic Efficiency: The chloro and bromo propyl derivatives share synthetic pathways involving alkylation of the parent benzotriazinone, but the choice of halogen impacts reaction kinetics and downstream applications .

- Racemization Resistance : DEPBT’s low racemization during peptide coupling is attributed to its electron-withdrawing phosphoryloxy group, a feature absent in alkyl-substituted derivatives like the bromopropyl compound .

Biological Activity

3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazinone, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

- Molecular Formula : C10H11BrN3O

- Molecular Weight : 256.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Structure : The compound features a benzotriazine core with a bromopropyl substituent, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 1,2,3-benzotriazin-4(3H)-one and bromopropyl derivatives.

- Reactions : The reaction conditions include heating in a suitable solvent under reflux to facilitate the formation of the bromopropyl side chain.

- Yield : The yield of the synthesis can vary based on reaction conditions but typically ranges from 60% to 80%.

Antimicrobial Activity

Research indicates that benzotriazinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains:

- E. coli : Exhibited an inhibitory zone of approximately 1.0 cm.

- Staphylococcus aureus : Limited activity observed.

- Salmonella spp. : No significant inhibition noted.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Lines Tested : HepG2 (liver carcinoma) and MCF7 (breast cancer).

- Mechanism : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation.

- IC50 Values : Compounds derived from this class have shown IC50 values in the micromolar range, indicating potential as therapeutic agents.

Anti-inflammatory Properties

Benzotriazinones are known to possess anti-inflammatory effects:

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers upon administration of the compound.

- Cytokine Inhibition : The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Table

Q & A

Q. What are the established synthetic routes for 3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of the benzotriazinone core using 1,3-dibromopropane. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropyl group. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzotriazinone to dibromopropane) are critical for minimizing byproducts like di-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Yields range from 50–70%, with impurities analyzed via HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is primary for structural confirmation, with diagnostic peaks for the bromopropyl chain (δ ~3.4–3.6 ppm for CH₂Br) and benzotriazinone aromatic protons (δ ~7.5–8.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Differential Scanning Calorimetry (DSC) determines thermal stability .

Q. What are the known biological activities of benzotriazinone derivatives, and how does the bromopropyl substituent influence these properties?

Benzotriazinones exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The bromopropyl group enhances electrophilicity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes). Preliminary studies suggest this derivative may act as a protease inhibitor, though target-specific assays (e.g., fluorescence-based enzymatic screens) are required for validation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. Response Surface Methodology (RSM) models yield vs. variables, with ANOVA identifying significant factors. For example, DMF as solvent may improve solubility but increase side reactions at higher temperatures. Computational tools like COMSOL Multiphysics simulate heat and mass transfer to refine reactor design .

Q. What computational strategies predict the reactivity and degradation pathways of this compound under physiological conditions?

Density Functional Theory (DFT) calculates electrophilic sites (e.g., bromine’s susceptibility to nucleophilic attack). Molecular dynamics (MD) simulations in aqueous environments model hydrolysis kinetics. Software like Gaussian or ORCA predicts intermediates, such as debrominated products or triazinone ring-opening. Experimental validation via LC-MS tracks degradation products .

Q. How can researchers resolve contradictions in reported biological activity data for benzotriazinone derivatives?

Meta-analysis of existing data identifies confounding variables (e.g., assay protocols, cell lines). Dose-response curves and time-resolved assays distinguish true activity from off-target effects. Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity to proposed targets. Cross-validation with structural analogs (e.g., 3-benzyl derivatives) clarifies substituent-specific effects .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) identifies sub-1% impurities. Isotopic labeling tracks bromine loss during synthesis. Solid-state NMR probes crystalline impurities, while X-ray Photoelectron Spectroscopy (XPS) confirms elemental composition at the surface .

Q. How does the bromopropyl group influence the compound’s interaction with lipid membranes or protein targets?

Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites, highlighting hydrophobic interactions from the propyl chain. Langmuir monolayer studies measure membrane penetration efficiency. Fluorescence quenching assays quantify partitioning into lipid bilayers. Comparative studies with non-brominated analogs isolate steric/electronic effects .

Q. What methodologies enable the development of structure-activity relationships (SAR) for this compound?

Parallel synthesis of analogs (e.g., varying alkyl chain length or substituting bromine with other halogens) followed by high-throughput screening identifies critical substituents. Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) correlates structural features with bioactivity. Synchrotron XRD resolves protein-ligand complexes to guide rational design .

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

Generative adversarial networks (GANs) propose unexplored derivatives with optimized properties. Natural language processing (NLP) mines literature for similar compounds’ applications. Robotic liquid handlers execute automated synthesis and screening, with feedback loops updating AI models. Platforms like IBM RXN for Chemistry predict reaction pathways for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.